molecular formula C10H16O B14661416 7,7-Dimethylbicyclo[4.1.1]octan-3-one CAS No. 37678-42-5

7,7-Dimethylbicyclo[4.1.1]octan-3-one

Cat. No.: B14661416
CAS No.: 37678-42-5
M. Wt: 152.23 g/mol
InChI Key: CHUKYAVEJJQHBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 7,7-Dimethylbicyclo[4.1.1]octan-3-one is through a pinacolic rearrangement. This involves the rearrangement of a pinacol compound under acidic conditions to form the desired bicyclic ketone . The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid to facilitate the rearrangement.

Industrial Production Methods

While specific industrial production methods for 7,7-Dimethylbicyclo[41The synthesis involves standard organic chemistry techniques and equipment, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylbicyclo[4.1.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dimethylbicyclo[4.1.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[4.1.1]octan-3-one primarily involves its interaction with nucleophiles and electrophiles due to the presence of the ketone functional group. The ketone group can undergo nucleophilic addition reactions, forming various intermediates and products. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable compound for studying reaction mechanisms in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethylbicyclo[4.1.1]octan-3-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying the effects of steric and electronic factors on the reactivity of bicyclic ketones .

Properties

CAS No.

37678-42-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7,7-dimethylbicyclo[4.1.1]octan-3-one

InChI

InChI=1S/C10H16O/c1-10(2)7-3-4-9(11)6-8(10)5-7/h7-8H,3-6H2,1-2H3

InChI Key

CHUKYAVEJJQHBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(=O)CC1C2)C

Origin of Product

United States

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